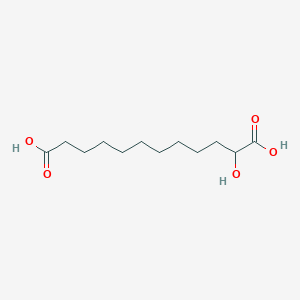

2-Hydroxydodecanedioic acid

Description

Contextualization of 2-Hydroxydodecanedioic Acid within the Chemical Space of Hydroxydicarboxylic Acids

Hydroxydicarboxylic acids are organic compounds characterized by the presence of at least one hydroxyl (-OH) group and two carboxyl (-COOH) groups. This dual functionality allows them to participate in a wide range of chemical reactions and biological processes. This compound, with its 12-carbon backbone, is classified as a long-chain hydroxydicarboxylic acid.

The position of the hydroxyl group is a key determinant of the compound's properties. In this compound, the hydroxyl group is located on the alpha-carbon, the carbon atom adjacent to one of the carboxyl groups. This α-hydroxy acid configuration is significant, as α-hydroxy acids are known to be stronger acids than their non-hydroxylated counterparts due to internal hydrogen bonding. wikipedia.org

Hydroxydicarboxylic acids, in general, are of significant interest in various fields. They serve as building blocks in organic synthesis, particularly for creating chiral molecules and hydrophilic compounds. nih.gov In the realm of materials science, they are precursors for the synthesis of biodegradable polymers like polyesters. wikipedia.orgnih.gov

Historical Trajectory of this compound Identification in Research

The identification of this compound in research has been linked to the analysis of complex biological samples and the study of metabolic pathways. Early mentions of this compound appear in studies focused on identifying and characterizing organic acids in urine. For instance, research by Matsumoto and colleagues in 1990 identified this compound and its homologues in the urine of patients undergoing hopantenate therapy during Reye's-like syndrome episodes. researchgate.netresearchgate.netcolab.ws This work highlighted the potential of this molecule as a biomarker in specific clinical contexts.

Further research into inborn errors of metabolism, particularly those related to fatty acid oxidation, also contributed to the recognition of this compound. Studies have noted its presence in individuals with certain metabolic disorders, suggesting its involvement in aberrant biochemical pathways. nih.govnih.gov The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been instrumental in the detection and quantification of this and other dicarboxylic acids in biological fluids. researchgate.netnih.gov

Contemporary Research Paradigms and Prospective Directions for this compound Investigations

Current research on this compound is expanding into new and diverse areas. Metabolomics, the large-scale study of small molecules within biological systems, has identified this compound as a metabolite of interest in various conditions. mednexus.orgnih.gov For example, studies have observed altered levels of 3-hydroxydodecanedioic acid, a closely related isomer, in the context of aging and psoriatic disease, suggesting a potential role for these dicarboxylic acids in these processes. mednexus.orgaging-us.com While these studies focus on the 3-hydroxy isomer, they pave the way for similar investigations into this compound.

Future research is likely to focus on several key areas:

Elucidating Biosynthetic and Metabolic Pathways: A primary goal will be to fully understand the endogenous production and breakdown of this compound in various organisms, including humans. This will involve identifying the specific enzymes and genetic pathways responsible for its metabolism.

Biomarker Discovery: Further investigation is needed to validate the potential of this compound as a biomarker for specific diseases or physiological states. This will require large-scale clinical studies and the development of sensitive and specific analytical methods.

Synthetic Chemistry and Material Science: The unique chemical structure of this compound makes it an attractive building block for the synthesis of novel polymers and other functional materials. Research in this area could lead to the development of new biodegradable plastics or other specialty chemicals. nih.govacs.org

Biological Activity: Exploring the specific biological activities of this compound is a crucial next step. This could involve investigating its effects on cellular signaling, inflammation, and other physiological processes.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H22O5 | chemspider.com |

| IUPAC Name | This compound | google.com |

| Molar Mass | 246.30 g/mol | N/A |

| CAS Number | 34574-69-1 | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxydodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c13-10(12(16)17)8-6-4-2-1-3-5-7-9-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFLUASXSUPWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(C(=O)O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996175 | |

| Record name | 2-Hydroxydodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74661-16-8 | |

| Record name | 2-Hydroxydodecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074661168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for 2 Hydroxydodecanedioic Acid Research

Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Characterization

Gas chromatography-mass spectrometry (GC/MS) stands as a cornerstone technique for the analysis of 2-hydroxydodecanedioic acid. Its high resolution and sensitivity make it ideal for separating and identifying this compound, often present in complex biological matrices.

Optimization of Derivatization Protocols for this compound (e.g., Trimethylsilyl (B98337) Derivatives)

To enhance the volatility and thermal stability of this compound for GC/MS analysis, derivatization is a critical step. The most common approach involves the formation of trimethylsilyl (TMS) derivatives. nih.govscispace.com This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with TMS groups, making the molecule more amenable to gas chromatographic separation. nih.govjasem.com.tr

The derivatization protocol typically involves reacting the dried organic acid extract with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in the presence of a catalyst like trimethylchlorosilane (TMCS). tohoku.ac.jpresearchgate.net The reaction is usually carried out at an elevated temperature to ensure complete derivatization. tohoku.ac.jp The optimization of this protocol is crucial for achieving quantitative and reproducible results, with studies showing that trimethylsilyl derivatives provide excellent efficiency and stability for the analysis of hydroxydicarboxylic acids. nih.govscispace.com For instance, one-pot microwave-assisted derivatization has been explored as a rapid method for preparing samples for GC/MS analysis. core.ac.uk

Mass Spectrometric Identification of this compound and its Homologues

Following chromatographic separation, mass spectrometry provides the definitive identification of this compound and its homologues. The electron impact (EI) mass spectra of the TMS derivatives exhibit characteristic fragmentation patterns that allow for unambiguous structure elucidation. nih.govacs.org Key fragments often include the molecular ion (M+), a fragment corresponding to the loss of a methyl group (M-15), and other specific ions resulting from the cleavage of the carbon chain. scispace.com

Researchers have successfully identified a series of α-hydroxydicarboxylic acids, including 2-hydroxyoctanedioic acid, 2-hydroxydecanoic acid, this compound, 2-hydroxydodecenedioic acid, 2-hydroxytetradecanedioic acid, and 2-hydroxytetradecenedioic acid, in biological samples using GC/MS. nih.gov The mass spectra of these homologues show predictable shifts in fragment masses corresponding to the difference in their chain lengths.

Below is an interactive table summarizing the key mass spectral fragments observed for the TMS derivative of this compound.

| Fragment | m/z (mass-to-charge ratio) | Description |

| M-15 | 447 | Loss of a methyl group from a TMS moiety |

| M-117 | 345 | Cleavage adjacent to the ether linkage |

| TMS-O-CH-(CH2)8-COOTMS | 331 | Fragment containing one TMS ether and one TMS ester group |

| (CH3)3Si-O=C-(CH2)8-COOTMS | 259 | Fragment resulting from cleavage of the C-C bond alpha to the hydroxyl group |

| Data is illustrative and based on typical fragmentation patterns of TMS derivatives of hydroxy dicarboxylic acids. |

Application of Positive-Ion Chemical Ionization Mass Spectrometry for Enhanced Sensitivity in this compound Analysis

While electron impact ionization is widely used, positive-ion chemical ionization (PICI) mass spectrometry offers advantages for the analysis of certain compounds, including this compound. nih.govscispace.com PICI is a softer ionization technique that results in less fragmentation and a more abundant molecular ion or protonated molecule, which can significantly enhance sensitivity. nih.govscispace.com This is particularly beneficial when analyzing trace amounts of the compound. Studies have shown that PICI-MS provides a greater yield of characteristic ions for hydroxydicarboxylic acids compared to EI-MS. nih.govscispace.com

Liquid Chromatography-Mass Spectrometry (LC/MS) Approaches for Comprehensive Metabolite Profiling

Liquid chromatography-mass spectrometry (LC/MS) has emerged as a powerful tool for comprehensive metabolite profiling, including the analysis of this compound. nih.govamegroups.cn LC/MS is particularly well-suited for analyzing polar and non-volatile compounds that are not easily amenable to GC/MS without derivatization. nih.gov

The use of reversed-phase chromatography with a C18 column is common for separating dicarboxylic acids. amegroups.cnbiorxiv.org The mobile phase typically consists of an aqueous solution with an organic modifier like acetonitrile (B52724) and an acid, such as formic acid, to improve peak shape and ionization efficiency. amegroups.cnbiorxiv.org Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and sensitivity, allowing for the quantification of low-abundance dicarboxylic acids in complex biological matrices like plasma and urine. chromatographyonline.com

Integrated Chromatographic and Spectrometric Techniques for Definitive Qualitative and Quantitative Analysis of this compound

The combination of chromatographic separation with mass spectrometric detection provides the most definitive approach for both the qualitative and quantitative analysis of this compound. The retention time from the chromatography step provides one level of identification, while the mass spectrum and its fragmentation pattern provide a highly specific fingerprint of the molecule. nih.gov

For quantitative analysis, stable isotope dilution methods are often employed. nih.gov This involves adding a known amount of an isotopically labeled internal standard (e.g., deuterated this compound) to the sample. nih.gov By comparing the mass spectrometer's response to the analyte and the internal standard, a precise and accurate quantification can be achieved, correcting for any sample loss during preparation and analysis.

Methodological Advancements in the Analysis of Alpha-Hydroxydicarboxylic Acids (C8-C14)

Recent advancements in analytical methodologies have focused on improving the detection and quantification of a range of alpha-hydroxydicarboxylic acids, including those with chain lengths from C8 to C14. nih.govfrontiersin.orgresearchgate.net These medium-chain dicarboxylic acids are of significant interest in various fields of research. frontiersin.orgresearchgate.net

Innovations include the development of novel derivatization reagents and optimized chromatographic conditions to enhance separation and sensitivity. chromatographyonline.comacs.org Furthermore, high-resolution mass spectrometry (HRMS) is increasingly being used to provide highly accurate mass measurements, which aids in the confident identification of these compounds in complex mixtures. biorxiv.org The integration of advanced data processing software and metabolite libraries further streamlines the identification and quantification process in metabolomics studies. tohoku.ac.jp

Biosynthetic and Metabolic Context of 2 Hydroxydodecanedioic Acid

Overview of Aberrant Fatty Acid Oxidation Pathways Implicated in 2-Hydroxydodecanedioic Acid Accumulation

The accumulation and subsequent urinary excretion of this compound are not features of normal fatty acid metabolism. Instead, its presence is a significant indicator of underlying metabolic dysregulation, particularly in pathways responsible for the breakdown of fatty acids. When the primary mitochondrial β-oxidation pathway is impaired, alternative, typically minor, pathways such as ω-oxidation are upregulated to handle the excess fatty acid load. This compensatory mechanism, however, can lead to the formation of unusual metabolites, including α-hydroxydicarboxylic acids.

Several inherited metabolic disorders affecting fatty acid oxidation (FAO) have been associated with the excretion of dicarboxylic acids and their hydroxylated derivatives. Dicarboxylic aciduria is a hallmark feature observed when mitochondrial β-oxidation is inhibited. researchgate.net Conditions such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency are known to cause the excretion of 3-hydroxydicarboxylic acids with chain lengths from C10 to C16. scispace.comnih.gov Although the 3-hydroxy isomer is more commonly cited in LCHAD, the underlying metabolic disruption provides a context for the formation of other hydroxylated dicarboxylic acids.

Peroxisomal disorders, which involve a defect in the assembly or function of peroxisomes, are also strongly linked to the accumulation of these compounds. np-mrd.org Peroxisomes are crucial for the β-oxidation of very-long-chain fatty acids and dicarboxylic acids formed via ω-oxidation. In conditions like Zellweger syndrome and neonatal adrenoleukodystrophy, the excretion of 2-hydroxysebacic acid (a C10 homologue) has been described, pointing to a generalized defect in peroxisomal metabolism that would similarly affect longer-chain substrates like dodecanedioic acid. nih.govresearchgate.net

The following table summarizes the key metabolic disorders where the accumulation of hydroxylated dicarboxylic acids, including the metabolic context for this compound, is observed.

| Metabolic Disorder Category | Specific Examples | Key Metabolic Defect | Associated Findings |

| Mitochondrial Fatty Acid Oxidation (FAO) Disorders | Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | Impaired β-oxidation of long-chain fatty acids. scispace.com | Excretion of 3-hydroxydicarboxylic acids (C10-C16). scispace.comnih.gov Dicarboxylic aciduria. researchgate.net |

| Peroxisomal Biogenesis Disorders (PBDs) | Zellweger syndrome, Neonatal Adrenoleukodystrophy | Defective peroxisome assembly, leading to generalized peroxisomal dysfunction. np-mrd.org | Excretion of 2-hydroxysebacic acid and other α-hydroxydicarboxylic acids. nih.govresearchgate.net |

Mechanisms of Formation of this compound in Altered Metabolic States

The formation of this compound in altered metabolic states is a multi-step process originating from the rerouting of fatty acid metabolism. Under conditions where mitochondrial β-oxidation is saturated or deficient, long-chain fatty acids are increasingly shunted to the microsomal ω-oxidation pathway. researchgate.net

ω-Oxidation: This process begins with the hydroxylation of the terminal (ω) carbon of a fatty acid, such as lauric acid (C12). This reaction is catalyzed by cytochrome P450 enzymes, specifically those from the CYP4A and CYP4F subfamilies. nih.gov

Formation of Dicarboxylic Acid: The newly formed ω-hydroxy fatty acid is then sequentially oxidized by cytosolic alcohol dehydrogenase and aldehyde dehydrogenase to yield a dicarboxylic acid—in this case, dodecanedioic acid (C12-DCA). wikipedia.org

α-Hydroxylation: The subsequent step involves the hydroxylation at the α-carbon (C-2 position) of the dicarboxylic acid. The precise enzymatic mechanism for this α-hydroxylation in humans is not fully elucidated but is thought to be a consequence of the processing of these unusual dicarboxylate substrates. In peroxisomal disorders, the accumulation of 2-hydroxysebacic acid suggests that this α-hydroxylation may occur as part of the attempted, but impaired, peroxisomal β-oxidation of the dicarboxylic acid. nih.govresearchgate.net An alternative hypothesis suggests that 3-hydroxy fatty acids are first subjected to ω-oxidation and then undergo chain-shortening via β-oxidation to yield shorter-chain 3-hydroxydicarboxylic acids. researchgate.net A similar combined pathway could potentially lead to the formation of 2-hydroxy variants.

This metabolic diversion highlights a cellular attempt to detoxify and metabolize excess fatty acids, which, due to enzymatic blocks or system overload, results in the creation and excretion of these atypical hydroxylated dicarboxylic acids.

Association of this compound Excretion with Specific Biochemical Perturbations (e.g., Hopantenate Therapy)

A significant and specific association has been documented between the administration of hopantenate and the urinary excretion of this compound. nih.gov Hopantenate, a pantothenic acid analog, has been used in the treatment of various neurological conditions. nih.gov

Clinical research has identified that patients receiving hopantenate therapy, particularly during episodes of Reye's-like syndrome, excrete a range of unusual dicarboxylic acids in high concentrations. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of urine from these patients revealed the presence of not only this compound but also a series of its homologues, including 2-hydroxyoctanedioic, 2-hydroxydecenedioic, 2-hydroxydodecenedioic, and 2-hydroxytetradecanedioic acids. nih.gov

The proposed mechanism involves the metabolic burden imposed by hopantenate, which may interfere with or inhibit normal fatty acid oxidation pathways, leading to an overflow into the ω-oxidation pathway. The abnormal excretion of these α- and β-hydroxydicarboxylic acids was observed to cease after the discontinuation of hopantenate therapy, strongly suggesting a causal link. nih.gov

| Perturbation | Patient Population | Key Findings | Reference |

| Hopantenate Therapy | Patients (children and adults) during Reye's-like syndrome episodes. | High urinary concentrations of unusual dicarboxylic acids. nih.gov | nih.gov |

| Identification of this compound and its homologues. | nih.gov | ||

| Excretion of metabolites ceased after discontinuing therapy. | nih.gov |

Enzymatic Systems Potentially Involved in the Metabolism of Alpha-Hydroxydicarboxylic Acids

The metabolism of α-hydroxydicarboxylic acids like this compound is not fully characterized in humans, but it is presumed to involve enzymes capable of acting on hydroxylated and dicarboxylate substrates. The primary location for the catabolism of dicarboxylic acids is the peroxisome, where they undergo β-oxidation. nih.gov

Enzymatic systems that could potentially be involved include:

Peroxisomal β-Oxidation Enzymes: Once formed, dicarboxylic acids are activated to their CoA esters and are substrates for the β-oxidation machinery within peroxisomes. The presence of a hydroxyl group at the C-2 position may require specific enzymes to process it before or during the oxidation spiral. Deficiencies in this system, as seen in peroxisomal disorders, lead to the accumulation and excretion of these acids. researchgate.net

Dihydroxyacid Dehydratase (DHAD): While primarily studied in plants and microorganisms as a key enzyme in the synthesis of branched-chain amino acids, DHAD acts on α,β-dihydroxyacid substrates. nih.gov It is conceivable that a mammalian enzyme with similar activity could be involved in the metabolism of α-hydroxycarboxylic acid structures.

CoA-Transferases: Enzymes like butyryl-CoA transferases have demonstrated activity towards 2-hydroxy acids, such as 2-hydroxybutyrate. nih.gov These enzymes are crucial for activating short-chain fatty acids and could potentially play a role in activating α-hydroxydicarboxylic acids for further metabolism.

Dehydrogenases: Specific dehydrogenases would be required to oxidize the α-hydroxy group. The nature of such an enzyme in this specific context remains an area for further investigation.

The accumulation of this compound in various metabolic disorders suggests that its subsequent metabolism is either inefficient or that the enzymes required are easily overwhelmed.

Research on 2 Hydroxydodecanedioic Acid in Select Biological Systems and Pathological Conditions

Investigation of 2-Hydroxydodecanedioic Acid in Organic Acidemias and Dicarboxylic Acidurias

Organic acidemias and dicarboxylic acidurias are groups of inborn errors of metabolism characterized by the accumulation of organic acids in the body. Within this context, the detection of 2-hydroxydicarboxylic acids, including this compound, has been particularly associated with disorders of peroxisomal biogenesis and function.

Peroxisomal disorders, such as Zellweger syndrome, neonatal adrenoleukodystrophy, and infantile Refsum disease, are characterized by impaired peroxisomal β-oxidation. This leads to the accumulation of very-long-chain fatty acids and their subsequent metabolism through alternative pathways, such as microsomal ω-oxidation, resulting in the formation and excretion of dicarboxylic acids. nih.gov A characteristic urinary organic acid profile in these patients often reveals a non-ketotic dicarboxylic aciduria. nih.gov

While 2-hydroxysebacic acid (a C10 homologue) is a more commonly cited marker for these peroxisomal disorders, the presence of a series of α-hydroxydicarboxylic acids, including this compound, has also been reported. Current time information in IN.nih.gov The urines of children with neonatal adrenoleukodystrophy and Zellweger syndrome have been found to contain an excess of unusual even- and odd-numbered dicarboxylic acids with chain lengths from 5 to 15 carbon atoms, alongside 2-hydroxy compounds. testcatalog.org The pattern of dicarboxylic acid excretion in peroxisomal disorders is distinct from that in mitochondrial fatty acid oxidation defects. In peroxisomal biogenesis disorders, there is a more prominent accumulation of suberic acid (C8) and sebacic acid (C10) compared to adipic acid (C6), suggesting a blockage in the peroxisomal β-oxidation of these longer-chain dicarboxylic acids. nih.gov

The following table summarizes the findings related to the detection of this compound and its homologues in organic acidemias and dicarboxylic acidurias.

| Pathological Condition | Detected Hydroxydicarboxylic Acids | Key Research Findings |

| Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome, Neonatal Adrenoleukodystrophy) | 2-Hydroxysebacic acid, this compound and other α-hydroxydicarboxylic acids. Current time information in IN.nih.govtestcatalog.org | Urinary profiles show non-ketotic dicarboxylic aciduria with elevated levels of C8 and C10 dicarboxylic acids relative to C6. nih.govnih.gov The presence of 2-hydroxy-compounds is a useful diagnostic marker. testcatalog.org |

| Dicarboxylic Acidurias (General) | 3-Hydroxydicarboxylic acids (C6-C12 and unsaturated homologues). nih.gov | Occur due to increased fatty acid mobilization or inhibited β-oxidation. The profile of 3-hydroxydicarboxylic acids can help differentiate specific enzyme deficiencies. nih.gov |

Research on the Excretion Patterns of this compound and Homologues

The excretion pattern of dicarboxylic acids, including 2-hydroxylated forms, provides valuable diagnostic clues for various metabolic disorders. The relative abundance of different chain-length dicarboxylic acids can help distinguish between defects in mitochondrial and peroxisomal fatty acid oxidation.

In general, dicarboxylic aciduria arises when the mitochondrial β-oxidation of fatty acids is either impaired due to a genetic defect or overwhelmed by an increased flux of fatty acids, such as during fasting or on a medium-chain triglyceride (MCT) diet. nih.gov Under these conditions, fatty acids are shunted to the microsomal ω-oxidation pathway, which produces dicarboxylic acids. These are then typically further metabolized in peroxisomes.

In mitochondrial fatty acid oxidation disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a characteristic pattern of C6-C10 dicarboxylic aciduria is observed. In contrast, as mentioned earlier, peroxisomal disorders are associated with a more pronounced excretion of longer-chain dicarboxylic acids (C8, C10) relative to C6. nih.gov

The study of 3-hydroxydicarboxylic acids has further refined the differential diagnosis. For instance, in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, an increased urinary ratio of 3-hydroxydodecanedioic acid (3-OH-C12) to 3-hydroxydecanedioic acid (3-OH-C10) is a useful indicator. nih.gov Conversely, in MCAD deficiency, lower ratios of 3-hydroxyadipic (3-OH-C6) and 3-hydroxyoctanedioic (3-OH-C8) acids to 3-hydroxydecanedioic acid (3-OH-C10) are observed. nih.gov

The excretion of 2-hydroxysebacic acid (the C10 homologue of this compound) has been noted not only in patients with Zellweger syndrome but also in premature infants fed a diet supplemented with MCTs. nih.govresearchgate.net This suggests that a high load of medium-chain fatty acids can lead to the production of these α-hydroxylated dicarboxylic acids.

The following table provides a comparative overview of the excretion patterns of hydroxydicarboxylic acids in different metabolic conditions.

| Metabolic Condition | Homologue Chain Lengths Excreted | Key Excretion Pattern Characteristics |

| Peroxisomal Biogenesis Disorders | C5-C15 (even and odd), including 2-hydroxy forms. testcatalog.org | Prominent excretion of C8 and C10 dicarboxylic acids relative to C6. Presence of 2-hydroxydicarboxylic acids. nih.govtestcatalog.org |

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | C6, C12, and unsaturated C14 3-hydroxydicarboxylic acids. nih.gov | Increased ratio of 3-hydroxydodecanedioic acid to 3-hydroxydecanedioic acid in urine. nih.gov |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | C6 and C8 3-hydroxydicarboxylic acids. nih.gov | Decreased ratio of 3-hydroxyadipic and 3-hydroxyoctanedioic acids to 3-hydroxydecanedioic acid in urine. nih.gov |

| Hopantenate Therapy-Induced Reye's-like Syndrome | C8, C10, C12, C14 (saturated and unsaturated) 2-hydroxydicarboxylic acids. Current time information in IN. | Excretion of a series of α-hydroxydicarboxylic acids. Current time information in IN. |

| Medium-Chain Triglyceride (MCT) Diet (in premature infants) | 2-Hydroxysebacic acid (C10). nih.govresearchgate.net | Increased excretion of 2-hydroxysebacic acid, similar to that seen in Zellweger syndrome. nih.gov |

Chemical Synthesis Strategies for 2 Hydroxydodecanedioic Acid and Its Research Derivatives

Established Organic Synthesis Routes for 2-Hydroxydodecanedioic Acid

The introduction of a hydroxyl group at the alpha-position (C-2) of a dicarboxylic acid like dodecanedioic acid presents a specific synthetic challenge. While direct synthesis routes for this compound are not widely published, general methods for the α-hydroxylation of carboxylic acids can be applied. A common and established strategy involves the α-bromination of the corresponding dicarboxylic acid ester, followed by nucleophilic substitution with a hydroxide (B78521) source.

A plausible synthetic route would proceed as follows:

Diesterification: Dodecanedioic acid is first converted to its corresponding diester, for example, diethyl dodecanedioate. This protects the carboxylic acid groups and prevents unwanted side reactions.

α-Bromination: The diester is then subjected to α-bromination. A classic method for this is the Hell-Volhard-Zelinsky reaction, which typically uses phosphorus tribromide (PBr₃) and bromine (Br₂). This reaction selectively introduces a bromine atom at the carbon adjacent to one of the ester groups.

Nucleophilic Substitution: The resulting α-bromo diester is then treated with a hydroxide source, such as aqueous sodium hydroxide, to displace the bromide and form the α-hydroxy diester.

Hydrolysis: Finally, the ester groups are hydrolyzed back to carboxylic acids, typically by heating with a strong acid or base, to yield this compound.

Alternatively, biotransformation approaches using engineered microorganisms are emerging as a green alternative to traditional chemical synthesis for producing various hydroxy fatty acids and dicarboxylic acids. rsc.orgmdpi.com Organisms expressing specific cytochrome P450 monooxygenases can hydroxylate fatty acids at terminal (ω) positions. mdpi.comnih.gov While these methods primarily focus on ω-hydroxylation, enzyme engineering could potentially create biocatalysts capable of specific α-hydroxylation. kribb.re.kr

Preparation of Stable Isotope Analogs of Hydroxydodecanedioic Acids for Tracer Studies and Quantification

Stable isotope-labeled compounds are indispensable tools for metabolic research, allowing for tracer studies and precise quantification by isotope dilution mass spectrometry. scispace.com While a specific synthesis for a deuterated analog of this compound is not detailed in the literature, a well-documented method for the synthesis of a di-deuterated analog of the related compound, 3-hydroxydodecanedioic acid (3OHDD-D2), provides a directly applicable research methodology. scispace.com

The synthesis of 3OHDD-D2 is achieved through a multi-step process starting from commercially available deuterated precursors. scispace.com The key steps involve creating a deuterated building block and coupling it with a long-chain aldehyde ester.

Synthetic Scheme Highlights for Deuterated 3-Hydroxydodecanedioic Acid: scispace.com

Preparation of Methyl Bromoacetate-d2: The synthesis begins by refluxing bromoacetic acid-d2 with methanol (B129727) and sulfuric acid to produce the corresponding methyl ester. scispace.com

Preparation of Methyl Aldehydo-nonanoate: Separately, 10-undecylenic acid is converted to its methyl ester and then subjected to ozonolysis to cleave the double bond, yielding methyl aldehydo-nonanoate. scispace.com

Reformatsky Reaction: The crucial carbon-carbon bond formation is accomplished via a Reformatsky reaction. Activated zinc is used to couple methyl bromoacetate-d2 with methyl aldehydo-nonanoate, forming methyl 3-hydroxy-dodecanedioate-d2. scispace.com

Hydrolysis: The final step is the hydrolysis of the diester using potassium hydroxide to yield the target di-deuterated 3-hydroxydodecanedioic acid. scispace.com

This synthetic approach demonstrates a robust methodology for introducing stable isotopes into the backbone of hydroxydicarboxylic acids, a technique that could be adapted for the synthesis of deuterated this compound.

Table 1: Key Reaction Data for the Synthesis of Di-deuterated 3-Hydroxydodecanedioic Acid This table is based on reported synthesis data for a related isomer and illustrates the methodology.

| Reaction Step | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Esterification | Bromoacetic acid-d2, Methanol, H₂SO₄ | Methyl bromoacetate-d2 | Not specified (used directly) | scispace.com |

| Ozonolysis | Methyl 10-undecylenate, Ozone | Methyl aldehydo-nonanoate | 78% | scispace.com |

| Reformatsky Reaction & Hydrolysis | Methyl bromoacetate-d2, Methyl aldehydo-nonanoate, Zn, KOH | 3-Hydroxydodecanedioic acid-d2 | 30-60% (for the non-deuterated analog) | scispace.com |

Design and Synthesis of Modified this compound Structures for Biochemical Probes

To investigate the biological functions and interactions of this compound, researchers often require modified versions of the molecule that can act as biochemical probes. The design of these probes typically involves attaching a reporter tag (like biotin (B1667282) or a fluorescent group) or modifying the structure to enhance properties like cell permeability.

Strategies for Probe Synthesis:

Attachment of Reporter Groups: A common strategy is to attach a reporter molecule, such as biotin, to the dicarboxylic acid. Biotin serves as a high-affinity tag for purification and detection using streptavidin-based techniques. The synthesis of such probes can hijack the cell's own fatty acid synthesis pathways. nih.govasm.org A synthetic precursor, disguised by methylation of one carboxyl group, can enter the fatty acid synthesis pathway, and the reporter tag can be coupled to the free carboxyl group of the final product. nih.gov This "disguised substrate" approach is a powerful method for creating tagged long-chain fatty acids and their derivatives. asm.org

Improving Cell Permeability: Dicarboxylic acids are often polar and cannot easily cross cell membranes. To create effective probes for in vivo studies, their permeability must be enhanced. A general design platform involves masking the polar carboxylic acid groups as esters. bohrium.com For example, converting the carboxylic acids of a dicarboxylic acid probe into diethyl esters can significantly improve its ability to enter cells. Once inside, cellular esterase enzymes cleave the ester groups, releasing the active dicarboxylic acid probe. bohrium.com This strategy allows for the investigation of metabolic pathways, like the tricarboxylic acid cycle, using labeled probes that would otherwise be cell-impermeable. bohrium.com

These general design principles can be applied to this compound to create a toolbox of chemical probes for studying its metabolism, transport, and protein interactions within a biological system.

Computational and Theoretical Investigations of 2 Hydroxydodecanedioic Acid

Molecular Structure and Conformation Analysis using Advanced Computational Chemistry Approaches

The three-dimensional structure and conformational flexibility of 2-hydroxydodecanedioic acid are fundamental to its chemical and biological properties. Computational chemistry offers powerful tools for exploring the potential energy surface of this molecule to identify stable conformers. ucsb.edu Methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed to perform conformational analysis. ucsb.eduarxiv.org

Conformational analysis involves systematically or randomly altering torsional angles within the molecule to generate a multitude of possible three-dimensional arrangements. ucsb.edu Each of these conformations is then subjected to energy minimization to find the most stable, low-energy structures. For a molecule like 2-OH-DDA, with its flexible twelve-carbon backbone and polar functional groups (two carboxylic acids and one hydroxyl), intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov The interplay between the hydrophobic carbon chain and the hydrophilic ends, along with the chiral center at the C-2 position, results in a complex conformational landscape.

Advanced computational techniques, such as the DP4+ probability analysis which uses calculated NMR chemical shifts, can be used to determine the most likely conformation of complex molecules in solution, providing a bridge between theoretical calculations and experimental NMR data. nih.gov While specific, detailed conformational analyses of this compound are not extensively published in recent literature, the established methodologies are readily applicable. Early theoretical work on related hydroxydicarboxylic acids utilized approaches like the coupled oscillator theory to aid in conformational analysis. upenn.edu

Table 1: Computational Methods for Molecular Structure and Conformation Analysis

| Method | Description | Application to 2-OH-DDA |

|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics (force fields) to calculate the energy of a molecule based on bond lengths, angles, and torsions. It is computationally fast and suitable for scanning large conformational spaces. | Initial screening of thousands of possible conformers to identify low-energy candidates for further analysis. |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure and energy of a molecule. It offers a good balance between accuracy and computational cost for medium-sized molecules. | Optimization of the geometry of the most stable conformers identified by MM, and calculation of their relative energies and vibrational frequencies. |

| Ab initio Methods | High-level quantum mechanical calculations (e.g., Møller-Plesset perturbation theory, Coupled Cluster) that are more accurate but computationally expensive. | High-accuracy single-point energy calculations for a few of the most stable conformers to refine their energy ranking. |

| Conformational Search Algorithms | Systematic or stochastic methods (e.g., Monte Carlo, Molecular Dynamics) used to explore the conformational space of a molecule. | Generation of a diverse set of initial structures of 2-OH-DDA to ensure a thorough exploration of its potential shapes. |

| NMR Chemical Shift Calculation | Quantum mechanical prediction of NMR spectra (e.g., 1H and 13C chemical shifts) for different conformers. | Comparison with experimental NMR data to validate the predicted dominant conformation in solution. nih.gov |

Theoretical Predictions of Reactivity and Mechanistic Pathways for this compound

Theoretical chemistry provides indispensable tools for predicting the reactivity of this compound and elucidating the mechanisms of its potential chemical transformations. By modeling the transition states and reaction intermediates, researchers can calculate activation energies and reaction enthalpies, offering a quantitative understanding of reaction feasibility and kinetics.

The reactivity of 2-OH-DDA is governed by its three functional groups: the two terminal carboxylic acids and the hydroxyl group at the C-2 position. Computational models can predict several key reactivity parameters:

Acidity (pKa): DFT calculations can estimate the pKa values of the two carboxylic acid groups, predicting which proton is removed first and how the molecule behaves at different pH levels.

Nucleophilicity/Electrophilicity: The hydroxyl group can act as a nucleophile, while the carbonyl carbons of the carboxylic acid groups are electrophilic centers. Molecular electrostatic potential (MEP) maps can visualize these reactive sites.

Reaction Mechanisms: For reactions such as esterification, oxidation of the secondary alcohol, or lactonization (intramolecular esterification), computational methods can map out the entire reaction pathway. For instance, DFT calculations have been successfully used to study the mechanism of ester hydrolysis, a reaction relevant to dicarboxylic acids, revealing the role of catalysts and the structure of transition states. core.ac.uk Similar approaches can be applied to predict how 2-OH-DDA might be formed or degraded.

For example, a theoretical study of its oxidation could compare the reaction barriers for converting the secondary alcohol to a ketone versus other potential reactions. This allows for predictions of product selectivity under different conditions. These theoretical investigations are crucial for designing synthetic routes or understanding metabolic transformations.

Table 2: Theoretical Approaches for Reactivity Prediction

| Theoretical Concept | Computational Method | Information Gained for 2-OH-DDA |

|---|---|---|

| Frontier Molecular Orbital (FMO) Theory | DFT, Ab initio | Identifies the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites for nucleophilic and electrophilic attack. |

| Transition State Theory | DFT, Ab initio | Locates transition state structures and calculates activation energies (reaction barriers) to predict reaction rates and determine the most favorable mechanistic pathway. |

| Molecular Electrostatic Potential (MEP) | DFT, Ab initio | Generates a 3D map of charge distribution, visually indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Conceptual DFT | DFT | Calculates reactivity indices like chemical potential, hardness, and electrophilicity to provide a quantitative measure of reactivity. |

In Silico Modeling for Enzyme-Substrate Interactions Relevant to Hydroxydicarboxylic Acid Metabolism

In silico modeling is a cornerstone for investigating how this compound and other hydroxydicarboxylic acids interact with enzymes, providing critical insights into their metabolic pathways. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict the binding affinity and orientation of a substrate within an enzyme's active site. plos.orgmuni.cz

The elevation of related long-chain hydroxy fatty acids, such as 3-hydroxydodecanedioic acid, has been linked to impaired mitochondrial β-oxidation. researchgate.net This suggests that enzymes within this metabolic pathway are relevant targets for computational studies involving 2-OH-DDA. Molecular docking could be used to place 2-OH-DDA into the active sites of various acyl-CoA dehydrogenases or hydratases to assess its potential as a substrate or inhibitor.

A recent study combined computational and experimental approaches to screen fatty acids from royal jelly as potential inhibitors of histone deacetylase (HDAC) enzymes. nih.gov In that study, the related compound 3-hydroxydodecanedioic acid was evaluated using molecular docking simulations against the HDAC2 active site. nih.gov Such studies demonstrate how in silico methods can screen large libraries of compounds and prioritize candidates for experimental testing. The binding models generated can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. nih.gov

Following docking, molecular dynamics simulations can be performed to observe the dynamic behavior of the enzyme-substrate complex over time. mit.edu These simulations provide a more holistic view of the binding process, accounting for protein flexibility and the role of water molecules, which can be crucial for understanding the catalytic mechanism. nih.govplos.org By applying these established computational strategies, researchers can generate hypotheses about the specific enzymes that metabolize this compound and the molecular basis for these interactions.

Table 3: Predicted Binding Affinities of Selected Fatty Acids with Human HDAC2 (Illustrative Example) This table is based on data for related compounds from a study on royal jelly fatty acids and is intended to illustrate the type of data generated from in silico docking simulations. nih.gov

| Compound | Predicted Binding Energy (kcal/mol) |

| 3-Hydroxydodecanedioic acid | -6.1 |

| 10-Hydroxy-2-decenoic acid (10-HDA) | -6.5 |

| 10-Hydroxydecanoic acid (10-HDAA) | -6.7 |

| Dihydroferulic acid | -7.3 |

| Suberoylanilide hydroxamic acid (SAHA) (Reference Inhibitor) | -8.0 |

| Trichostatin A (TSA) (Reference Inhibitor) | -8.5 |

Q & A

Q. What advanced techniques are required to differentiate stereoisomers of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.